molecular formula C15H14N2O4 B4021459 N-(4-hydroxy-3,5-dimethylphenyl)-4-nitrobenzamide

N-(4-hydroxy-3,5-dimethylphenyl)-4-nitrobenzamide

Cat. No.: B4021459
M. Wt: 286.28 g/mol
InChI Key: VVKVQGSNVWKEGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-hydroxy-3,5-dimethylphenyl)-4-nitrobenzamide is an organic compound that features both a hydroxyl group and a nitro group attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-hydroxy-3,5-dimethylphenyl)-4-nitrobenzamide typically involves the following steps:

    Amidation: The formation of the amide bond, which can be achieved by reacting the nitro-substituted benzoyl chloride with 4-hydroxy-3,5-dimethylaniline under basic conditions.

Industrial Production Methods: Industrial production of this compound would likely involve large-scale nitration and amidation processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors could be advantageous for scaling up the synthesis.

Types of Reactions:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The hydroxyl group can undergo substitution reactions, such as esterification or etherification.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Acid chlorides or alkyl halides in the presence of a base.

Major Products:

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of esters or ethers.

Scientific Research Applications

N-(4-hydroxy-3,5-dimethylphenyl)-4-nitrobenzamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its functional groups that can interact with biological targets.

    Materials Science: Use in the synthesis of polymers or as a building block for more complex molecules.

    Biological Studies: Investigation of its effects on various biological pathways and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of N-(4-hydroxy-3,5-dimethylphenyl)-4-nitrobenzamide involves its interaction with specific molecular targets. The hydroxyl and nitro groups can form hydrogen bonds and other interactions with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

  • N-(4-hydroxyphenyl)-4-nitrobenzamide
  • N-(3,5-dimethylphenyl)-4-nitrobenzamide
  • N-(4-hydroxy-3,5-dimethylphenyl)-3-nitrobenzamide

Comparison: N-(4-hydroxy-3,5-dimethylphenyl)-4-nitrobenzamide is unique due to the presence of both hydroxyl and nitro groups in specific positions on the benzene ring. This unique arrangement allows for distinct chemical reactivity and biological activity compared to its similar compounds. The presence of the hydroxyl group at the 4-position and the nitro group at the 4-position on different benzene rings provides a unique set of interactions and properties.

Properties

IUPAC Name

N-(4-hydroxy-3,5-dimethylphenyl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4/c1-9-7-12(8-10(2)14(9)18)16-15(19)11-3-5-13(6-4-11)17(20)21/h3-8,18H,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVKVQGSNVWKEGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-hydroxy-3,5-dimethylphenyl)-4-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
N-(4-hydroxy-3,5-dimethylphenyl)-4-nitrobenzamide
Reactant of Route 3
Reactant of Route 3
N-(4-hydroxy-3,5-dimethylphenyl)-4-nitrobenzamide
Reactant of Route 4
Reactant of Route 4
N-(4-hydroxy-3,5-dimethylphenyl)-4-nitrobenzamide
Reactant of Route 5
Reactant of Route 5
N-(4-hydroxy-3,5-dimethylphenyl)-4-nitrobenzamide
Reactant of Route 6
Reactant of Route 6
N-(4-hydroxy-3,5-dimethylphenyl)-4-nitrobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.